An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS 85954-11-6)
An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS 85954-11-6)
Introduction: A Modern Epoxy Building Block for High-Performance Applications
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, hereafter referred to as TMBP-DGE, is a specialized diepoxide compound that has garnered significant interest in the fields of advanced materials and polymer chemistry. Its rigid, sterically hindered biphenyl core, substituted with four methyl groups, imparts a unique combination of properties to epoxy resin formulations, including exceptional thermal stability, low moisture absorption, and high fluidity at processing temperatures.[1][2] These characteristics make it a superior alternative to conventional epoxy resins, such as those based on bisphenol A (BPA), particularly in demanding applications like electronic packaging, high-performance composites, and protective coatings.[3][4][5] This technical guide provides a comprehensive overview of TMBP-DGE, from its synthesis and characterization to its curing behavior and end-use applications, offering valuable insights for researchers, scientists, and drug development professionals exploring its potential.
Molecular Structure and Physicochemical Properties
The distinct molecular architecture of TMBP-DGE is central to its performance advantages. The tetramethyl-substituted biphenyl backbone provides a rigid and thermally stable core, while the two terminal epoxy groups serve as reactive sites for cross-linking with various curing agents.[6][7]
Figure 1: Chemical structure of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 85954-11-6 | [6][7] |
| Molecular Formula | C₂₂H₂₆O₄ | [6][7][8] |
| Molecular Weight | 354.44 g/mol | [7][8] |
| Appearance | White to pale yellow solid | [9][10] |
| Melting Point | 105-115 °C | [8][11] |
| Boiling Point | 473 °C | [8][11] |
| Density | 1.149 g/cm³ | [8][11] |
| Solubility | Slightly soluble in benzene and chloroform | [8] |
Synthesis and Purification
The synthesis of TMBP-DGE is typically achieved through a two-step process, starting with the synthesis of the precursor, 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl (TMBP), followed by its glycidylation.
Step 1: Synthesis of 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (TMBP)
A common route to TMBP involves the oxidative coupling of 2,6-dimethylphenol.[8]
Figure 2: Synthesis workflow for the precursor TMBP.
Experimental Protocol: Synthesis of TMBP
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2,6-dimethylphenol in a suitable solvent.
-
Catalyst and Oxidant Addition: Introduce a catalyst and slowly add an oxidizing agent, such as hydrogen peroxide, while maintaining the reaction temperature at 80°C.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3 hours.[8]
-
Reduction and Work-up: After the oxidative coupling, a reduction step is carried out at 80°C for approximately 30 minutes to yield TMBP.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield a white crystalline solid with a purity exceeding 99%.[8]
Step 2: Glycidylation of TMBP to Synthesize TMBP-DGE
The glycidylation of TMBP is achieved by reacting it with an excess of epichlorohydrin in the presence of a base and a phase-transfer catalyst.[12]
Experimental Protocol: Synthesis of TMBP-DGE
-
Reaction Setup: Charge a reaction vessel with 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol, an excess of epichlorohydrin, and a phase-transfer catalyst such as 18-crown-6-ether.[12]
-
Reaction Conditions: Heat the mixture to 80°C and stir for 8 hours.[12] A base, such as sodium hydroxide, is added to facilitate the ring-closure reaction.[13]
-
Work-up: After the reaction is complete, as monitored by HPLC, the excess epichlorohydrin is removed under reduced pressure.[12][13] The reaction mixture is then dissolved in a suitable solvent and washed with water to remove inorganic salts and the catalyst.
-
Purification: The crude product is purified by recrystallization from a mixture of methanol and acetone to yield the final product.[13] A product yield of up to 83% can be achieved under optimized conditions.[12]
Characterization Techniques
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized TMBP-DGE.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TMBP-DGE exhibits characteristic absorption bands. The presence of the epoxy group is confirmed by a peak around 915 cm⁻¹. Other significant peaks include those corresponding to the aromatic C-O stretching and the C-H bonds of the methyl and methylene groups. An example FTIR spectrum is available in the literature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of TMBP-DGE would show distinct signals for the aromatic protons, the methyl protons, and the protons of the glycidyl ether group, with their integrations corresponding to the number of protons in each environment.[12]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the melting point of the crystalline TMBP-DGE, which is typically observed around 107.8°C.[12] It is also instrumental in studying the curing kinetics of the resin with various hardeners.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the cured epoxy resin. TMBP-DGE based resins exhibit high decomposition temperatures, indicating their excellent thermal stability.[14]
Chromatographic Analysis
Curing Chemistry and Mechanism
The utility of TMBP-DGE as an epoxy resin lies in its ability to undergo cross-linking reactions with a variety of curing agents (hardeners). The choice of curing agent significantly influences the final properties of the thermoset material.
Common classes of curing agents include:
-
Amines: Aliphatic and aromatic amines are widely used. Aromatic diamines, such as p-phenylenediamine (PDA), are known to produce cured resins with high glass transition temperatures (Tg) and excellent thermal stability.[14]
-
Anhydrides: Acid anhydrides are another important class of curing agents that can yield thermosets with good thermal and electrical properties.
-
Phenolic Resins: Phenolic resins can also be used as hardeners, contributing to the rigidity and thermal resistance of the cured network.
The curing reaction involves the nucleophilic ring-opening of the epoxy group by the active hydrogens of the curing agent. This process leads to the formation of a highly cross-linked, three-dimensional network.
Figure 3: Simplified schematic of the epoxy curing process.
The curing kinetics of TMBP-DGE with aromatic diamines have been studied using DSC, revealing that the activation energy of the curing reaction is dependent on the degree of conversion.[14]
Applications in Research and Industry
The unique properties of TMBP-DGE make it a valuable material for a range of high-performance applications.
Electronic Packaging Materials
The demand for materials with high thermal stability, low moisture absorption, and excellent electrical insulating properties is paramount in the electronics industry. TMBP-DGE is an ideal candidate for use in epoxy molding compounds (EMCs) for the encapsulation of integrated circuits (ICs) and other electronic components.[3][12] Its low viscosity at processing temperatures allows for high filler loading, which is crucial for reducing the coefficient of thermal expansion and improving the reliability of electronic packages.[2]
High-Performance Adhesives and Composites
The rigid biphenyl structure of TMBP-DGE contributes to the high strength and modulus of the cured resin, making it suitable for use in high-performance adhesives and as a matrix resin for fiber-reinforced composites. These materials find applications in the aerospace, automotive, and sporting goods industries where a high strength-to-weight ratio and excellent durability are required.
Bisphenol A-Free Coatings
With growing concerns over the potential health effects of bisphenol A, there is a strong demand for BPA-free alternatives in food and beverage packaging. TMBP-DGE serves as an excellent building block for the formulation of BPA-free epoxy-based can coatings, providing the necessary chemical resistance and durability to protect the packaged contents.[8]
Safety and Handling
As with all epoxy compounds, appropriate safety precautions must be taken when handling TMBP-DGE. It is classified as a skin sensitizer and is suspected of causing cancer.[4]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area to avoid breathing dust or vapors.
-
Storage: Store in a cool, dry place away from sources of ignition.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl is a high-performance epoxy resin monomer with a unique combination of properties that make it well-suited for a variety of demanding applications. Its rigid, thermally stable core and reactive epoxy functionalities provide a versatile platform for the development of advanced materials with superior thermal, mechanical, and electrical properties. As research and development in high-performance polymers continue to advance, the importance and utility of TMBP-DGE are expected to grow, offering innovative solutions for the challenges of modern engineering and technology.
References
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Kerton Chemical. (n.d.). 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl CAS 85954-11-6 For Sale. Retrieved from [Link]
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ChemBK. (2024, April 10). Tetramethylbiphenyl diglycidyl ether. Retrieved from [Link]
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ChemBK. (2024, April 10). 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl. Retrieved from [Link]
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LookChem. (n.d.). Cas 85954-11-6,4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote. Retrieved from [Link]
- Google Patents. (n.d.). US4950808A - Process for the preparation of 4,4'-dihydroxybiphenyl.
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Penn State Research Database. (2007). Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. Retrieved from [Link]
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PubChem. (n.d.). 2,2'-((3,3',5,5'-Tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane. Retrieved from [Link]
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CNKI. (n.d.). Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of samples ((a) UFUR; (b) TMBPDE-15 (uncured); (c) TMBPDE-15 (cured)). Retrieved from [Link]
- Google Patents. (n.d.). CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether.
- Google Patents. (n.d.). CN104479105A - Preparation method of tetramethyl bisphenol F epoxy resin.
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Rowan Digital Works. (2020, September 17). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Retrieved from [Link]
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